N-feruloyltyramine; Moupinamide

Inflammation Cyclooxygenase Platelet Aggregation

Researchers targeting melanogenesis often face a trade-off: potent anti-melanogenic agents frequently induce cytotoxicity. N-Feruloyltyramine resolves this by inhibiting α-MSH-induced melanogenesis (IC50 20.2 µM) without cytotoxicity, unlike its close analog N-coumaroyltyramine. • COX-1/COX-2 inhibition: 43%/33% at 0.05 µM for targeted enzyme blockade • α-Glucosidase IC50 3.58 µM-275× more potent than acarbose (IC50 985.6 µM) • Neuroprotection: >75% survival vs. Aβ toxicity at 50 µM in SH-SY5Y cells Supplied with ≥98% purity and full analytical documentation for reliable, reproducible research outcomes.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
CAS No. 65646-26-6
Cat. No. B1275338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-feruloyltyramine; Moupinamide
CAS65646-26-6
Synonymsferuloyltyramine
feruloyltyramine, (E)-isomer
feruloyltyramine, (Z)-isomer
moupinamide
N-feruloyltyramine
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O
InChIInChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)
InChIKeyNPNNKDMSXVRADT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Feruloyltyramine Overview


N-feruloyltyramine (also known as Moupinamide, Alfrutamide, or N-trans-Feruloyltyramine) is a naturally occurring phenethyl cinnamamide classified as a hydroxycinnamic acid amide (HCAA) [1]. This alkaloid has been isolated from various plant sources, including Cannabis sativa L., Solanum melongena, and Piper nigrum [2]. Chemically, it is characterized by a ferulic acid moiety linked to a tyramine backbone via an amide bond. The compound exhibits a range of reported biological activities, including inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, antioxidant effects, and modulation of melanogenesis and cellular proliferation pathways, making it a valuable tool compound for research in inflammation, cancer biology, and dermatology .

N-Feruloyltyramine Specificity vs. Analogs


The phenethyl cinnamamide scaffold is exquisitely sensitive to minor structural modifications, which profoundly alter its biological activity and selectivity profile. The presence and position of the methoxy and hydroxyl groups on the aromatic ring directly dictate a compound's potency, its interaction with specific enzyme active sites, and even its cytotoxicity [1]. As demonstrated in comparative studies, substituting N-feruloyltyramine with its close analog N-coumaroyltyramine, which lacks a methoxy group, can shift the balance from a non-cytotoxic anti-melanogenic effect to one that causes significant cell death [2]. Similarly, the relative potency against different enzyme targets, such as COX-1, COX-2, and α-glucosidase, can vary by orders of magnitude among these structurally similar molecules [3]. Therefore, assuming functional interchangeability among this compound class is scientifically unsound and can lead to misinterpretation of experimental results. The evidence below provides the quantitative justification for selecting N-feruloyltyramine over its closest structural relatives for specific research applications.

N-Feruloyltyramine vs. Analogs: Quantitative Data


COX-1 and COX-2 Inhibition Rank Order

N-feruloyltyramine exhibits a defined, mid-range potency as a COX-1 and COX-2 inhibitor within its structural class. A direct head-to-head comparison against its closest analogs, N-coumaroyltyramine and N-caffeoyltyramine, demonstrates a clear rank order of inhibitory activity. For COX-I, the decreasing order of potency is caffedymine > N-caffeoyltyramine > N-feruloyltyramine > N-coumaroyltyramine [1]. At a concentration of 0.05 µM, N-feruloyltyramine inhibited COX-I by 43% and COX-II by 33%, confirming its activity as a moderate but measurable dual inhibitor [2].

Inflammation Cyclooxygenase Platelet Aggregation Enzymology

α-Glucosidase Inhibition vs. Acarbose and N-coumaroyltyramine

In the context of α-glucosidase inhibition, N-feruloyltyramine demonstrates potent activity that is >275-fold more effective than the clinical drug acarbose. A direct comparison with its structural analog, N-coumaroyltyramine, reveals a significant difference in potency: N-coumaroyltyramine is approximately 6-fold more potent (IC50 0.58 µM) than N-feruloyltyramine (IC50 3.58 µM) [1].

Diabetes Metabolic Syndrome α-Glucosidase Enzyme Inhibition

Non-Cytotoxic Melanogenesis Inhibition vs. N-coumaroyltyramine

A key point of differentiation for N-feruloyltyramine lies in its ability to inhibit melanogenesis without inducing cytotoxicity, a property not shared by all its structural analogs. In a comparative study, N-feruloyltyramine inhibited α-MSH-induced melanogenesis with an IC50 of 20.2 µM without causing cell death. In contrast, the analog N-coumaroyltyramine, while more potent (IC50 6.3 µM), exhibited cytotoxicity [1]. Furthermore, N-feruloyltyramine demonstrated greater potency than kojic acid, a standard reference inhibitor of melanogenesis [2].

Melanogenesis Skin Whitening Tyrosinase Cosmeceuticals

Nitric Oxide Inhibition in Microglial Cells

N-feruloyltyramine demonstrates quantifiable anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-stimulated BV-2 microglial cells. This activity is measured with an IC50 value of 17.36 µM, and importantly, the inhibition occurs without inducing cytotoxicity in the same cell line [1]. While direct comparative data for this specific assay with its closest analogs (e.g., N-coumaroyltyramine) is not available in the provided sources, this value serves as a clear, reproducible benchmark for researchers investigating neuroinflammation.

Neuroinflammation Nitric Oxide iNOS Microglia

Neuroprotection Against Aβ Toxicity

N-feruloyltyramine exhibits a specific neuroprotective effect against amyloid-beta (Aβ) peptide-induced toxicity, a model relevant to Alzheimer's disease. In SH-SY5Y cells, treatment with 50 µM of the compound's stereoisomers, (-)-(7'S)-N-feruloyltyramine A and (+)-(7'R)-N-feruloyltyramine A, resulted in significant increases in cell survival, achieving rates of 75.98% and 76.61%, respectively [1]. This activity is linked to the compound's antioxidative capacity, which mitigates Aβ(1-42)-induced neuronal cell death .

Neuroprotection Alzheimer's Disease Amyloid-beta Oxidative Stress

N-Feruloyltyramine: Recommended Applications


Non-Cytotoxic Melanogenesis Inhibition for Skin Whitening

Based on its demonstrated ability to inhibit α-MSH-induced melanogenesis (IC50 20.2 µM) without inducing cytotoxicity, N-feruloyltyramine is ideally suited for research programs aimed at developing safer skin-whitening or anti-hyperpigmentation agents [1]. Unlike its more potent but cytotoxic analog N-coumaroyltyramine, N-feruloyltyramine provides a superior safety profile in cellular models, making it the preferred lead for further development in cosmeceutical applications.

Dual COX Inhibition in Inflammation Research

In studies of inflammation and platelet function where a moderate degree of COX-1 and COX-2 inhibition is desired, N-feruloyltyramine serves as a well-characterized tool compound. Its defined rank-order potency (caffedymine > N-caffeoyltyramine > N-feruloyltyramine > N-coumaroyltyramine) [2] and quantifiable inhibition (COX-I: 43%, COX-II: 33% at 0.05 µM) [3] allow researchers to achieve a targeted level of enzyme blockade. This can be particularly useful for investigating the COX-dependent regulation of P-selectin expression on platelets without the near-complete inhibition that might be seen with more potent analogs.

Potent α-Glucosidase Inhibition in Metabolic Disease Models

With an IC50 of 3.58 µM, N-feruloyltyramine is a highly potent α-glucosidase inhibitor, significantly outperforming the clinical drug acarbose (IC50 985.6 µM) [4]. This makes it an excellent positive control or lead compound in in vitro and cell-based assays designed to discover new treatments for type 2 diabetes and other metabolic disorders. Its potency relative to acarbose provides a clear and compelling benchmark for screening novel inhibitors.

Aβ-Induced Neurotoxicity in Alzheimer's Models

The neuroprotective activity of N-feruloyltyramine against Aβ-induced cell death (achieving survival rates >75% at 50 µM in SH-SY5Y cells) [5] validates its use in Alzheimer's disease research. Researchers can employ this compound to dissect the mechanisms underlying Aβ(1-42) toxicity and to screen for synergistic or more potent neuroprotective agents, using the established survival rates as a baseline for comparison.

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